

# Navigating the Landscape of INSTI Resistance: A Comparative Analysis of GSK-364735 Sodium

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a formidable challenge in the long-term management of HIV-1 infection. For the class of antiretrovirals known as integrase strand transfer inhibitors (INSTIs), a high genetic barrier to resistance is a key therapeutic advantage. This guide provides a comparative analysis of the cross-resistance profile of a novel investigational INSTI, **GSK-364735 sodium**, against a panel of known INSTI resistance mutations. We present a synthesis of available preclinical data, comparing its performance with established first- and second-generation INSTIs.

# In Vitro Susceptibility of GSK-364735 Sodium and Comparator INSTIs

The antiviral activity of **GSK-364735 sodium** and other INSTIs against HIV-1 variants harboring specific resistance-associated mutations in the integrase gene is a critical measure of its potential clinical utility. The following tables summarize the fold change (FC) in 50% effective concentration (EC $_{50}$ ) or 50% inhibitory concentration (IC $_{50}$ ) for each drug against mutant viruses relative to the wild-type virus. A lower fold change indicates better retention of activity against the resistant strain.

Table 1: Fold Change in Susceptibility for **GSK-364735 Sodium** against INSTI-Resistant HIV-1 Variants



| INSTI Resistance Mutation | Fold Change in EC50/IC50 for GSK-364735<br>Sodium |
|---------------------------|---------------------------------------------------|
| T66I                      | 1.2[1]                                            |
| E92Q                      | 3.7[1]                                            |
| T124A                     | 1.0[1]                                            |
| P145S                     | 1.4[1]                                            |
| Q146R                     | 1.7[1]                                            |
| S153Y                     | 1.4                                               |
| M154I                     | 0.8                                               |
| N155H                     | 1.0 - 2.1                                         |
| Q148H                     | 1.0                                               |
| Q148R                     | 1.0                                               |
| Q148K                     | 1.0                                               |
| G140S + Q148H             | 2.0                                               |

Data compiled from in vitro cellular assays.

Table 2: Comparative Fold Change in Susceptibility of Various INSTIs against Common Resistance Mutations



| Mutation(s)                         | Raltegravir<br>(RAL) | Elvitegravir<br>(EVG) | Dolutegravi<br>r (DTG) | Bictegravir<br>(BIC)  | Cabotegravi<br>r (CAB) |
|-------------------------------------|----------------------|-----------------------|------------------------|-----------------------|------------------------|
| Primary Single Mutations            |                      |                       |                        |                       |                        |
| T66I                                | -                    | 9.7                   | -                      | -                     | -                      |
| E92Q                                | ~5                   | ~30                   | No significant change  | No significant change | No significant change  |
| Y143R/C                             | >10                  | Fully Active          | 1.0 - 3.5              | 2.4 - 2.5             | 1.2 - 2.2              |
| S147G                               | -                    | 4.1                   | -                      | -                     | -                      |
| Q148H/K/R                           | 7 - >92              | >92                   | 0.5 - 1.1              | 0.8                   | 1.2                    |
| N155H                               | ~10 - 19             | ~30                   | 2.6 - 4.4              | 1.7 - 2.7             | 1.5 - 2.6              |
| G118R                               | 5 - 10               | 5 - 10                | 5 - 10                 | 2 - 3                 | 5 - 10                 |
| R263K                               | -                    | -                     | ~2.3                   | -                     | 2.5                    |
| Double and<br>Multiple<br>Mutations |                      |                       |                        |                       |                        |
| G140S +<br>Q148H                    | >100 - 245           | >100                  | 2.2 - 8.7              | 2 - 5                 | ~10                    |
| E138K +<br>Q148H/K/R                | 36                   | >100                  | 2.2 - 8.7              | 2 - 5                 | ~10                    |
| Q148R + 1<br>RAM                    | >100                 | >100                  | 1.0 - 8.0              | 3.2 - 8.0             | 9.9 - 66.3             |
| Q148H/K/R +<br>2 RAMs               | >100                 | >100                  | >100                   | >100                  | >100                   |

Fold change values are approximate and can vary depending on the specific assay and viral background. RAM: Resistance-Associated Mutation. Data compiled from multiple sources.



## **Experimental Protocols**

The data presented in this guide are primarily derived from two key types of in vitro experiments: phenotypic drug susceptibility assays using recombinant viruses and biochemical assays with purified HIV-1 integrase.

# Phenotypic Drug Susceptibility Assay (e.g., PhenoSense™ Assay)

This assay measures the ability of a virus to replicate in the presence of a drug.

- Viral RNA Extraction and Amplification: HIV-1 RNA is extracted from patient plasma or cell
  culture supernatant. The integrase-coding region of the pol gene is amplified using reverse
  transcription-polymerase chain reaction (RT-PCR).
- Generation of Recombinant Viruses: The amplified patient-derived integrase sequence is inserted into a replication-defective HIV-1 vector that contains a reporter gene, such as luciferase.
- Virus Production: The recombinant vector is transfected into a producer cell line (e.g., HEK293T cells) to generate virus particles.
- Infection and Drug Treatment: Target cells (e.g., MT-2 or TZM-bl cells) are infected with the recombinant virus in the presence of serial dilutions of the INSTI being tested.
- Quantification of Viral Replication: After a set incubation period (e.g., 48 hours), the expression of the reporter gene (luciferase activity) is measured.
- Data Analysis: The drug concentration that inhibits viral replication by 50% (EC<sub>50</sub>) is calculated. The fold change in resistance is determined by dividing the EC<sub>50</sub> for the mutant virus by the EC<sub>50</sub> for a wild-type reference virus.

## **Recombinant HIV-1 Integrase Strand Transfer Assay**

This biochemical assay directly measures the inhibitory activity of a compound on the enzymatic function of integrase.



- Recombinant Integrase Expression and Purification: The HIV-1 integrase protein is expressed in a suitable system (e.g., E. coli) and purified.
- Assay Setup: The assay is typically performed in a 96-well plate format. A biotin-labeled donor DNA substrate, mimicking the viral DNA end, is immobilized on a streptavidin-coated plate.
- Enzyme Reaction: Purified recombinant HIV-1 integrase is added to the wells along with a target DNA substrate. The reaction is initiated in a buffer containing divalent cations (e.g., Mg<sup>2+</sup> or Mn<sup>2+</sup>), which are essential for integrase activity.
- Inhibitor Addition: The INSTI being tested is added at various concentrations to determine its inhibitory effect on the strand transfer reaction.
- Detection: The integrated target DNA is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.
- Data Analysis: The concentration of the inhibitor that reduces integrase activity by 50% (IC50) is calculated.

## Visualizing the Mechanism of Action and Resistance

The following diagrams illustrate the HIV-1 integration pathway and a simplified representation of how INSTIs work and how resistance mutations can interfere with their activity.





Click to download full resolution via product page

Figure 1. Simplified workflow of HIV-1 integration into the host cell genome. Figure 2. Conceptual diagram of INSTI action and the impact of resistance mutations.

### **Discussion and Conclusion**

The in vitro data compiled in this guide demonstrate that **GSK-364735 sodium** maintains potent activity against a range of HIV-1 variants with single INSTI resistance mutations. Notably, it shows minimal loss of activity against key mutations such as N155H and those in the Q148 pathway when they appear as single mutations. This profile is comparable to or, in some cases, more favorable than first-generation INSTIs like raltegravir and elvitegravir, which exhibit significant loss of susceptibility to these mutations.

Against viruses with multiple INSTI resistance mutations, particularly combinations involving the Q148 pathway, all INSTIs, including the second-generation agents and likely GSK-364735,



show a reduction in activity. However, the high barrier to resistance for second-generation INSTIs often means that complex mutational patterns are required to confer clinically significant resistance.

The favorable cross-resistance profile of **GSK-364735 sodium** against single INSTI resistance mutations suggests it may hold promise as a future therapeutic option, particularly in treatment-experienced patients with limited choices due to resistance. Further clinical studies are necessary to validate these in vitro findings and to fully characterize the resistance profile of **GSK-364735 sodium** in a clinical setting. This guide serves as a resource for the research community to facilitate the ongoing evaluation and development of novel antiretroviral agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

### References

- 1. Effect of Raltegravir Resistance Mutations in HIV-1 Integrase on Viral Fitness PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Landscape of INSTI Resistance: A Comparative Analysis of GSK-364735 Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567219#cross-resistance-profile-of-gsk-364735-sodium-against-insti-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com